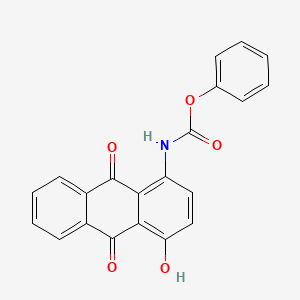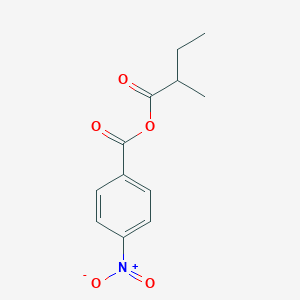
Ethyl, 2,2,2-trifluoro-1-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl, 2,2,2-trifluoro-1-oxo- is a compound that belongs to the class of trifluoromethyl ketones. These compounds are known for their unique chemical properties, which include high electronegativity and stability. The presence of the trifluoromethyl group imparts significant chemical and biological activity, making this compound valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl, 2,2,2-trifluoro-1-oxo- typically involves the introduction of the trifluoromethyl group into a ketone structure. One common method is the reaction of ethyl ketones with trifluoromethylating agents under controlled conditions. For example, the reaction of ethyl ketones with trifluoromethyl iodide in the presence of a base can yield the desired trifluoromethyl ketone .
Industrial Production Methods
Industrial production of ethyl, 2,2,2-trifluoro-1-oxo- often involves large-scale chemical processes that ensure high yield and purityThe reaction conditions are optimized to achieve efficient production while minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl, 2,2,2-trifluoro-1-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products
The major products formed from these reactions include trifluoroacetic acid (from oxidation), trifluoroethanol (from reduction), and various substituted derivatives (from substitution reactions) .
Aplicaciones Científicas De Investigación
Ethyl, 2,2,2-trifluoro-1-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl, 2,2,2-trifluoro-1-oxo- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and alteration of cellular signaling processes .
Comparación Con Compuestos Similares
Ethyl, 2,2,2-trifluoro-1-oxo- can be compared with other trifluoromethyl ketones and related compounds:
Similar Compounds: Trifluoroacetone, trifluoromethyl ethyl ketone, and trifluoromethyl benzyl ketone.
Propiedades
Número CAS |
6185-26-8 |
|---|---|
Fórmula molecular |
C2F3O |
Peso molecular |
97.02 g/mol |
InChI |
InChI=1S/C2F3O/c3-2(4,5)1-6 |
Clave InChI |
WSNDAYQNZRJGMJ-UHFFFAOYSA-N |
SMILES canónico |
[C](=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)



![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)


![1,3-Bis[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B14724604.png)
![N-[(Z)-N'-carbamoylcarbamimidoyl]prop-2-enamide;hydrochloride](/img/structure/B14724609.png)



![N-[3-methoxy-4-[[4-(2-phenylethynyl)phenyl]methylideneamino]phenyl]benzamide](/img/structure/B14724631.png)
